molecular formula C30H32N6O3 B11439463 8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

Cat. No.: B11439463
M. Wt: 524.6 g/mol
InChI Key: XZAUEVQWUNFTBZ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction .

Properties

Molecular Formula

C30H32N6O3

Molecular Weight

524.6 g/mol

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C30H32N6O3/c1-32-28-27(29(37)33(2)30(32)38)36(19-22-9-6-8-21-7-4-5-10-25(21)22)26(31-28)20-34-15-17-35(18-16-34)23-11-13-24(39-3)14-12-23/h4-14H,15-20H2,1-3H3

InChI Key

XZAUEVQWUNFTBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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